molecular formula C10H11ClN2O3S B14904487 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one

Cat. No.: B14904487
M. Wt: 274.72 g/mol
InChI Key: ISASOANNNGVPRQ-UHFFFAOYSA-N
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Description

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one is a chemical compound with the molecular formula C10H11ClN2O3S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can be deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((2-Chlorophenyl)sulfonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Piperazin-2-one: A simpler derivative of piperazine with similar structural features.

    4-((4-Chlorophenyl)sulfonyl)piperazin-2-one: A closely related compound with a different substituent on the phenyl ring.

    1-(2-Phenylethyl)piperazin-2-one: Another piperazine derivative with a phenylethyl group.

Uniqueness

4-((2-Chlorophenyl)sulfonyl)piperazin-2-one is unique due to the presence of the 2-chlorophenylsulfonyl group, which imparts specific chemical and biological properties. This makes it distinct from other piperazine derivatives and valuable for various applications .

Properties

Molecular Formula

C10H11ClN2O3S

Molecular Weight

274.72 g/mol

IUPAC Name

4-(2-chlorophenyl)sulfonylpiperazin-2-one

InChI

InChI=1S/C10H11ClN2O3S/c11-8-3-1-2-4-9(8)17(15,16)13-6-5-12-10(14)7-13/h1-4H,5-7H2,(H,12,14)

InChI Key

ISASOANNNGVPRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC=C2Cl

solubility

>41.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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